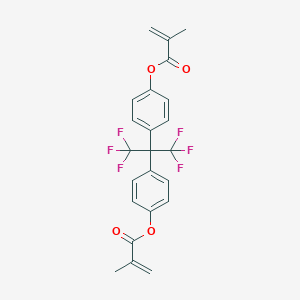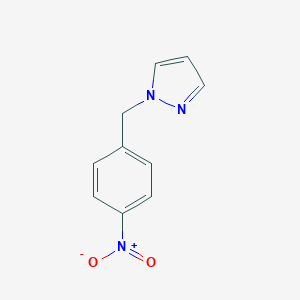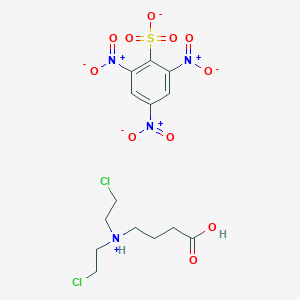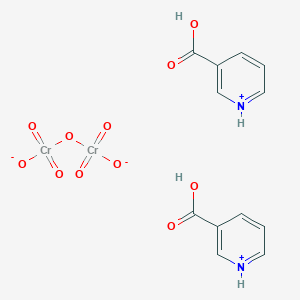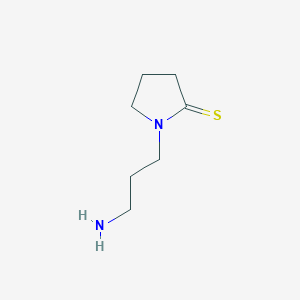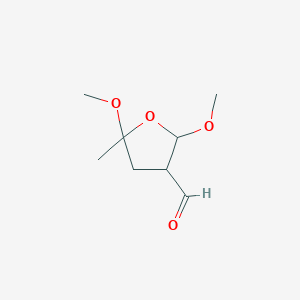
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde, also known as DMOCA, is a synthetic intermediate that has gained attention in recent years due to its potential applications in scientific research. DMOCA is a versatile compound that can be used as a building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has been used as a synthetic intermediate for the preparation of various organic compounds such as pyrazoles, pyrimidines, and quinazolines. These compounds have been studied for their potential applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been used as a reagent for the synthesis of chiral alcohols and amines, which are important building blocks for the preparation of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not well understood. However, it is believed that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may act as a nucleophile in organic reactions due to the presence of the aldehyde and ether functional groups. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde may also form complexes with metal ions, which can be useful for catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde. However, studies have shown that 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is not toxic to cells and does not cause significant changes in cell viability or morphology. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde has also been shown to have low cytotoxicity in vitro, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in lab experiments is its high purity and stability. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be easily synthesized and purified, making it a reliable compound for use in organic reactions. However, one of the limitations of using 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is its limited solubility in water, which can make it difficult to use in certain reactions.
Orientations Futures
There are several future directions for the use of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde in scientific research. One potential application is in the synthesis of new anti-cancer and anti-viral agents. 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can also be used as a building block for the preparation of chiral compounds, which are important for the development of new drugs. Additionally, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be used as a reagent for the preparation of new catalysts for organic reactions.
Conclusion:
In conclusion, 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde is a promising synthetic intermediate that has potential applications in scientific research. Its versatility and stability make it a reliable compound for use in organic reactions. Further research is needed to fully understand the mechanism of action and potential applications of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde.
Méthodes De Synthèse
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxy-2,5-dimethyltetrahydrofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde as a white solid with a melting point of 52-54°C. The purity of 2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde can be determined by NMR and HPLC analysis.
Propriétés
Numéro CAS |
108307-87-5 |
|---|---|
Nom du produit |
2,5-Dimethoxy-5-methyloxolane-3-carbaldehyde |
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,5-dimethoxy-5-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O4/c1-8(11-3)4-6(5-9)7(10-2)12-8/h5-7H,4H2,1-3H3 |
Clé InChI |
QCFIVUCLSPXIKS-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(O1)OC)C=O)OC |
SMILES canonique |
CC1(CC(C(O1)OC)C=O)OC |
Synonymes |
TETRAHYDRO-2,5-DIMETHOXY-5-METHYLFURAN-3-CARBALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



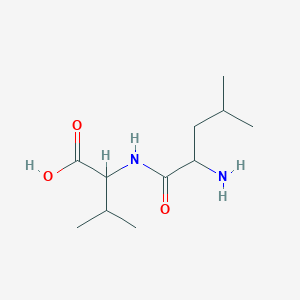
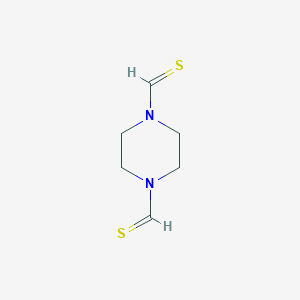
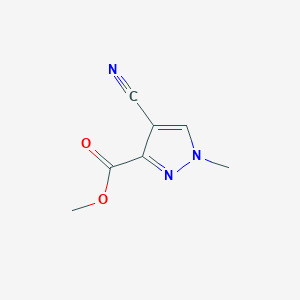
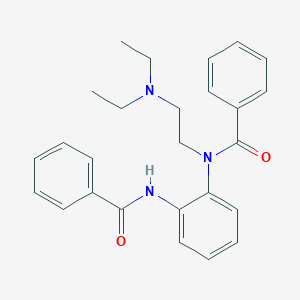

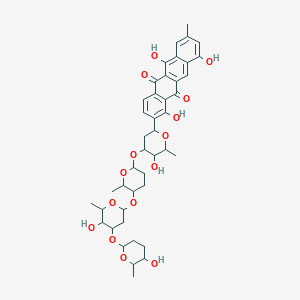
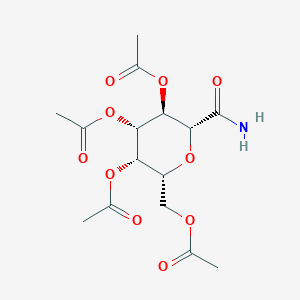
![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
